molecular formula C12H10BrNO2 B7771994 3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester

3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester

Cat. No.: B7771994
M. Wt: 280.12 g/mol
InChI Key: OTVZAMWNYOAFBV-POHAHGRESA-N
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Description

Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Ethyl (2Z)-3-(3-aminophenyl)-2-cyanoprop-2-enoate.

    Hydrolysis: Ethyl (2Z)-3-(3-bromophenyl)-2-cyanopropanoic acid.

Scientific Research Applications

Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The cyano group can participate in various reactions, acting as an electron-withdrawing group that stabilizes intermediates and transition states.

Comparison with Similar Compounds

Ethyl (2Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate can be compared with other cyanoacrylates such as:

    Ethyl cyanoacetate: Lacks the bromophenyl group, making it less reactive in certain nucleophilic substitution reactions.

    M3-(3-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

Properties

IUPAC Name

ethyl (Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZAMWNYOAFBV-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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